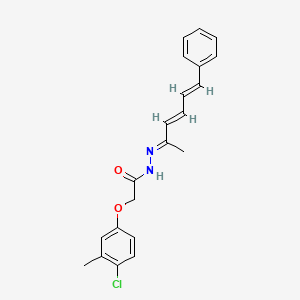
N-(2,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, commonly known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It belongs to the family of acetanilide herbicides and is known for its selective action against grassy weeds.
Wirkmechanismus
DCPA acts by inhibiting the synthesis of chlorophyll, which is essential for the growth and development of plants. It interferes with the electron transport chain in the chloroplasts, leading to the accumulation of reactive oxygen species (ROS) and ultimately cell death. DCPA is selective against grassy weeds due to the differences in their chlorophyll synthesis pathways compared to broadleaf plants.
Biochemical and Physiological Effects
DCPA has been shown to affect the growth and development of plants by inhibiting cell division and elongation. It also affects the metabolism of carbohydrates and amino acids, leading to a decrease in protein synthesis. DCPA has been reported to have toxic effects on aquatic organisms and soil microorganisms, which can affect the ecosystem.
Vorteile Und Einschränkungen Für Laborexperimente
DCPA is widely used in laboratory experiments due to its selective action against grassy weeds and its well-established mode of action. It can be used as a reference compound for the development of new herbicides. However, DCPA has limitations in terms of its environmental safety and toxicity to non-target organisms.
Zukünftige Richtungen
Future research on DCPA should focus on developing safer and more environmentally friendly herbicides with similar modes of action. The development of herbicides that are less toxic to non-target organisms and have minimal impact on the environment is essential for sustainable agriculture. Further research is also needed to understand the uptake, metabolism, and environmental fate of DCPA in different ecosystems.
Synthesemethoden
DCPA can be synthesized by reacting 2,5-dichloroaniline with 2-nitrophenol in the presence of acetic anhydride and sodium acetate. The reaction yields DCPA as a white crystalline solid with a melting point of 145-146°C. The purity of DCPA can be determined by various analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various scientific research studies to understand its mode of action, uptake, metabolism, and environmental fate. DCPA has also been used as a reference compound in the development of new herbicides.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-5-6-10(16)11(7-9)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOSBCBSIALLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)


![4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751427.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5751436.png)

![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)

